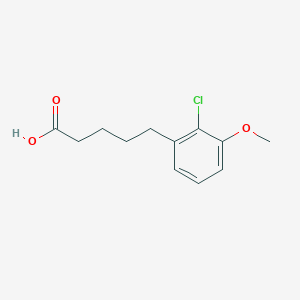

5-(2-Chloro-3-methoxyphenyl)pentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15ClO3 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

5-(2-chloro-3-methoxyphenyl)pentanoic acid |

InChI |

InChI=1S/C12H15ClO3/c1-16-10-7-4-6-9(12(10)13)5-2-3-8-11(14)15/h4,6-7H,2-3,5,8H2,1H3,(H,14,15) |

InChI Key |

ADBHWAUFWXNCOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1Cl)CCCCC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 5 2 Chloro 3 Methoxyphenyl Pentanoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group that undergoes a variety of transformations, including nucleophilic acyl substitution and reduction.

Esterification: 5-(2-Chloro-3-methoxyphenyl)pentanoic acid can be converted into its corresponding esters through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This is an equilibrium-driven process, often requiring the removal of water or the use of excess alcohol to drive the reaction to completion.

Alternatively, esterification can be achieved under milder conditions. One such method involves first converting the carboxylic acid to a more reactive species, like an acid chloride, which then readily reacts with an alcohol. google.com Another approach is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction between the carboxylic acid and an alcohol at room temperature. libretexts.org

Amidation: The formation of amides from this compound typically requires the activation of the carboxyl group, as amines are generally less reactive nucleophiles than alcohols. Direct reaction with an amine requires very high temperatures and is often inefficient. A more practical approach is the conversion of the carboxylic acid into a more reactive intermediate. This can be achieved by reacting the acid with thionyl chloride to form an acid chloride, which subsequently reacts with an amine to yield the desired amide. Coupling reagents like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also widely used to facilitate the direct condensation of the carboxylic acid with a primary or secondary amine under mild conditions. libretexts.org

| Reactant | Reagent/Conditions | Product Name | Reaction Type |

|---|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (catalyst), heat | Methyl 5-(2-chloro-3-methoxyphenyl)pentanoate | Fischer Esterification |

| Ethanol (C₂H₅OH) | H₂SO₄ (catalyst), heat | Ethyl 5-(2-chloro-3-methoxyphenyl)pentanoate | Fischer Esterification |

| Ammonia (NH₃) | 1. SOCl₂ 2. Excess NH₃ | 5-(2-Chloro-3-methoxyphenyl)pentanamide | Amidation (via acid chloride) |

| Dimethylamine ((CH₃)₂NH) | DCC or EDC | 5-(2-Chloro-3-methoxyphenyl)-N,N-dimethylpentanamide | Amidation (coupling agent) |

Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 5-(2-chloro-3-methoxyphenyl)pentan-1-ol. This transformation requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing carboxylic acids in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukdocbrown.info The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an intermediate aldehyde which is immediately further reduced to the primary alcohol. libretexts.orglibretexts.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids. docbrown.infolibretexts.org Borane-tetrahydrofuran complex (BH₃/THF) is another suitable reagent that offers a milder and often more selective alternative to LiAlH₄. libretexts.org

Reduction to Amines: The conversion of the carboxylic acid to an amine is a multi-step process. Typically, the carboxylic acid is first converted into an amide as described in section 3.1.1. The resulting amide can then be reduced to a primary amine using a strong reducing agent like LiAlH₄. This two-step sequence effectively transforms the -COOH group into a -CH₂NH₂ group.

Formation of Acid Halides: this compound can be converted into the more reactive 5-(2-chloro-3-methoxyphenyl)pentanoyl chloride. This is a crucial step for synthesizing various derivatives like esters, amides, and anhydrides. The most common reagent for this conversion is thionyl chloride (SOCl₂). libretexts.org The reaction involves a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, with gaseous byproducts (SO₂ and HCl) that are easily removed. libretexts.org

Formation of Anhydrides: Acid anhydrides can be prepared from this compound through several routes. A common laboratory method involves the reaction of the corresponding acid chloride with a carboxylate salt (e.g., sodium 5-(2-chloro-3-methoxyphenyl)pentanoate). Alternatively, heating the carboxylic acid with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) can yield the symmetric anhydride.

| Target Derivative | Typical Reagent(s) | Product Name |

|---|---|---|

| Primary Alcohol | 1. LiAlH₄ in ether 2. H₃O⁺ | 5-(2-Chloro-3-methoxyphenyl)pentan-1-ol |

| Acid Chloride | SOCl₂ or (COCl)₂ | 5-(2-Chloro-3-methoxyphenyl)pentanoyl chloride |

| Symmetric Anhydride | React Acid Chloride with Carboxylate Salt | 5-(2-Chloro-3-methoxyphenyl)pentanoic anhydride |

Transformations Involving the 2-Chloro-3-methoxyphenyl Aromatic Ring

The reactivity of the aromatic ring is influenced by the three substituents: the chloro group, the methoxy (B1213986) group, and the pentanoic acid side chain.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.orgucalgary.ca The outcome of such reactions on the 2-chloro-3-methoxyphenyl ring of the target molecule is determined by the directing effects of the existing substituents.

-OCH₃ (Methoxy group): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

-Cl (Chloro group): This is a deactivating, ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density via resonance (directing effect).

-CH₂(CH₂)₃COOH (Pentanoic acid chain): This alkyl-based chain is weakly deactivating and considered meta-directing relative to its point of attachment.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group, likely at the C-6 position.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ would introduce a bromine atom, again, predominantly at the C-6 position.

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) and a Lewis acid like AlCl₃ would introduce an acyl group onto the ring, primarily at the C-6 position.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. wikipedia.org This reaction is fundamentally different from SN1 and SN2 reactions and typically requires specific conditions. libretexts.org The SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For an SNAr reaction to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex.

In the case of this compound, the chloro substituent at C-2 is not favorably positioned for SNAr. The ring lacks strong electron-withdrawing groups. The methoxy group at C-3 is electron-donating, which deactivates the ring towards nucleophilic attack. The pentanoic acid substituent is only weakly deactivating. Consequently, displacing the chloro group with common nucleophiles (e.g., -OH, -OR, -NH₂) via a standard SNAr mechanism would be extremely difficult and require harsh reaction conditions such as high temperatures and pressures.

Reactivity of the Pentanoic Acid Aliphatic Chain

The pentanoic acid chain of this compound presents distinct opportunities for chemical modification, separate from the reactivity of the aromatic ring. Modern synthetic methods, particularly transition metal-catalyzed C(sp³)–H functionalization, allow for the direct conversion of traditionally inert C-H bonds into new functional groups. researchgate.net This approach avoids the need for pre-functionalized substrates and offers a more efficient route to complex molecules.

Functionalization of Methylene (B1212753) Groups within the Chain

The methylene groups (CH₂) along the aliphatic chain can be selectively functionalized. The carboxylic acid group can act as an endogenous directing group, guiding a metal catalyst to activate a specific C-H bond, often at the β- or γ-position. researchgate.netnih.gov

Palladium-catalyzed reactions have been developed for the distal γ-C(sp³)–H functionalization of linear free carboxylic acids. nih.gov This strategy could enable the introduction of various substituents at the C4 position of the pentanoic acid chain. For instance, a Pd(II)-catalyzed tandem γ-arylation and γ-lactonization of aliphatic acids has been reported, which could potentially be applied to this compound to introduce an aryl group and subsequently form a lactone in a single step. nih.gov The success and regioselectivity of such reactions are highly dependent on the specific ligand employed. nih.govnih.gov

| Transformation | Position | General Method | Potential Reagent/Catalyst |

|---|---|---|---|

| Arylation | γ-position | Pd(II)-catalyzed C-H activation | Aryl iodide, Pd(OAc)₂, specialized pyridone ligand |

| Olefination | β-position | Pd(II)-catalyzed C-H activation | Styrene, Pd(OAc)₂, N-acyl sulfonamide ligand |

| Lactonization | γ-position | Tandem C-H arylation/lactonization | Aryl iodide, Pd(OAc)₂, L,X-type CarboxPyridone ligand |

Intra- or Intermolecular Cyclization Reactions

The structure of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of new ring systems.

A prominent possibility is an intramolecular Friedel-Crafts acylation . Under acidic conditions (e.g., polyphosphoric acid, H₂SO₄), the carboxylic acid can act as an electrophile and attack the electron-rich aromatic ring. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the chloro (-Cl) group is a deactivating, ortho-, para-directing group. The cyclization would likely occur at the position para to the methoxy group (C6 of the phenyl ring) to form a tetralone derivative, a six-membered ring fused to the aromatic core.

Another potential cyclization pathway is lactonization . While the parent molecule cannot directly form a lactone, a derivative containing a hydroxyl group on the aliphatic chain could. Such a hydroxylated intermediate could be synthesized via a C-H functionalization reaction as described previously. Subsequent acid-catalyzed intramolecular esterification would yield a stable five-membered (γ-lactone) or six-membered (δ-lactone) ring, depending on the position of the hydroxyl group. Research has shown that tandem C-H functionalization followed by lactonization is a viable strategy for synthesizing complex lactones from simple aliphatic acids. nih.gov

Furthermore, related aryl-containing structures are known to undergo base-induced intramolecular cyclizations to form various heterocyclic systems, such as 3(2H)-furanones, demonstrating the versatility of such precursors in constructing diverse molecular scaffolds. organic-chemistry.orgnih.gov

| Reaction Type | Required Conditions | Potential Product | Notes |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Strong acid (e.g., PPA, H₂SO₄) | Fused tetralone derivative | Direct cyclization of the parent molecule. |

| Lactonization | Hydroxylated chain derivative, acid catalyst | γ-lactone or δ-lactone | Requires prior functionalization of the aliphatic chain. |

Mechanistic Investigations of Reactions Involving 5 2 Chloro 3 Methoxyphenyl Pentanoic Acid

Elucidation of Reaction Pathways and Transition States for Synthetic Transformations

Role of Catalysts, Ligands, and Additives in Chemical Processes

The specific influence of various catalysts, ligands, and additives on chemical processes involving 5-(2-chloro-3-methoxyphenyl)pentanoic acid has not been a subject of detailed investigation in published research. General chemical principles suggest that the reactivity of the carboxylic acid group and the aromatic ring could be modulated by appropriate catalysts. For instance, acid or base catalysis could facilitate reactions at the carboxylic acid moiety, while transition metal catalysts could be employed for cross-coupling reactions at the chloro-substituted aromatic ring. However, without experimental data, the efficiency, selectivity, and mechanistic role of specific catalytic systems for this compound remain unknown. The addition of ligands can significantly alter the efficacy and selectivity of metal-catalyzed reactions, but no specific ligand effects have been documented for this particular pentanoic acid derivative. nih.gov

Kinetic and Thermodynamic Studies of Key Reaction Steps

Quantitative data from kinetic and thermodynamic studies of key reaction steps involving this compound are absent from the public scientific record. Such studies are crucial for understanding reaction rates, equilibria, and the feasibility of chemical transformations. Kinetic studies would provide information on reaction order, rate constants, and activation energies, while thermodynamic studies would determine the enthalpy, entropy, and Gibbs free energy changes associated with the reactions. nih.gov The lack of this data precludes a deep, quantitative understanding of the reaction dynamics for this specific compound.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding reaction mechanisms. nih.gov Techniques such as NMR, IR, and mass spectrometry are often used to detect and characterize these transient species. nih.gov However, there are no published studies that specifically identify or characterize reaction intermediates in transformations of this compound. While one could postulate the formation of common intermediates like carbocations, carbanions, or radicals depending on the reaction conditions, there is no direct experimental evidence to support these hypotheses in the context of this particular molecule.

Solvent Effects and Other Reaction Condition Influences

The influence of solvent polarity, proticity, and other reaction conditions such as temperature and pressure on reactions involving this compound has not been specifically documented. Solvents can significantly impact reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and intermediates. wikipedia.org For example, polar aprotic solvents might be favored for nucleophilic substitution reactions on the aromatic ring, while protic solvents could influence reactions involving the carboxylic acid group. However, without specific experimental studies, these remain general considerations rather than established facts for this compound.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of protons. For 5-(2-Chloro-3-methoxyphenyl)pentanoic acid, the predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the pentanoic acid chain. The chemical shifts are influenced by the electronic effects of the chloro and methoxy substituents on the aromatic ring.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The predicted ¹³C NMR spectrum would show unique signals for each carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the pentanoic acid side chain.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.3 | 110 - 158 |

| Methoxy (OCH₃) | ~3.9 | ~56 |

| Pentanoic CH₂ (alpha to COOH) | ~2.4 | ~34 |

| Pentanoic CH₂ (beta to COOH) | ~1.7 | ~25 |

| Pentanoic CH₂ (gamma to COOH) | ~1.6 | ~31 |

| Pentanoic CH₂ (delta to Ar) | ~2.7 | ~35 |

| Carboxylic Acid (COOH) | >10 (broad) | >175 |

Note: These are predicted values and may vary from experimental results.

Mass Spectrometry (MS) Techniques, including High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The calculated exact mass of this compound (C₁₂H₁₅ClO₃) is 242.07097 g/mol .

Fragmentation Analysis in MS/MS experiments would reveal characteristic fragmentation patterns. Key fragmentations would likely include the loss of the carboxylic acid group, cleavage of the pentanoic acid chain, and fragmentation of the aromatic ring, providing further structural confirmation.

Interactive Data Table: Predicted HRMS and Major Fragmentation Data

| Technique | Predicted Value | Information Obtained |

| HRMS (M+H)⁺ | m/z 243.07825 | Confirms elemental composition |

| MS/MS Fragmentation | Loss of H₂O | Presence of a carboxylic acid |

| MS/MS Fragmentation | Loss of COOH | Presence of a carboxylic acid |

| MS/MS Fragmentation | Cleavage of the alkyl chain | Confirms the pentanoic acid structure |

| MS/MS Fragmentation | Aromatic ring fragments | Confirms the substituted phenyl group |

Note: Fragmentation patterns are predicted based on chemical principles.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1710 cm⁻¹), C-O stretching vibrations for the methoxy group and the carboxylic acid, C-H stretching of the aromatic and aliphatic parts, and C-Cl stretching.

Raman Spectroscopy , being complementary to IR, would be particularly useful for observing the vibrations of the aromatic ring and other less polar bonds.

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes

| Functional Group | Predicted IR Frequency (cm⁻¹) ** | Predicted Raman Frequency (cm⁻¹) ** |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Weak |

| C-H stretch (Aromatic) | 3100-3000 | Strong |

| C-H stretch (Aliphatic) | 3000-2850 | Moderate |

| C=O stretch (Carboxylic Acid) | 1725-1700 | Moderate |

| C=C stretch (Aromatic) | 1600-1450 | Strong |

| C-O stretch (Methoxy/Acid) | 1320-1000 | Moderate |

| C-Cl stretch | 800-600 | Strong |

Note: These are generalized predicted frequency ranges.

X-ray Crystallography for Solid-State Structure Determination (where applicable)

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This technique offers the most definitive structural proof. However, obtaining crystals of sufficient quality can be a significant challenge. To date, no public crystal structure data for this specific compound is available.

Computational and Theoretical Studies on 5 2 Chloro 3 Methoxyphenyl Pentanoic Acid

Electronic Structure Analysis and Molecular Orbital Theory

A fundamental investigation into the electronic properties of 5-(2-Chloro-3-methoxyphenyl)pentanoic acid would involve the calculation and analysis of its molecular orbitals. This analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), would reveal the distribution of electrons within the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. Electron density maps and electrostatic potential surfaces would further illustrate regions of the molecule that are electron-rich or electron-poor, providing clues to its intermolecular interactions.

Computational Prediction of Reaction Mechanisms and Energy Landscapes

Theoretical chemistry offers powerful tools to predict the pathways of chemical reactions. For this compound, computational methods could be employed to explore potential reaction mechanisms, such as its synthesis or degradation pathways. By calculating the energies of reactants, transition states, and products, a detailed energy landscape can be constructed. This would allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the feasibility and kinetics of proposed chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis would systematically explore these different spatial arrangements to identify the most stable, low-energy conformers. Following this, molecular dynamics (MD) simulations could provide a dynamic picture of the molecule's behavior over time. MD simulations would track the atomic movements, offering insights into the flexibility of the molecule and its interactions with a solvent or a biological receptor.

Quantitative Structure-Reactivity and Structure-Property Relationships (QSAR/QSPR) Modeling

QSAR and QSPR studies are statistical methods that correlate the structural or property descriptors of a set of molecules with their biological activity or physical properties, respectively. While no specific QSAR/QSPR models for this compound have been found, if a series of analogous compounds with known activities were available, a model could be developed. This would involve calculating a range of molecular descriptors for each compound and then using statistical techniques to build a predictive model. Such a model could then be used to estimate the activity or properties of new, untested compounds in the same chemical class.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. For this compound, theoretical calculations could provide predicted nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Comparing these predicted spectra with experimentally obtained data can confirm the structure of the molecule and aid in the interpretation of complex spectral features.

Research on Analogues and Derivatives of 5 2 Chloro 3 Methoxyphenyl Pentanoic Acid

Impact of Aromatic Substituent Variations (e.g., position and electronic effects of chloro and methoxy (B1213986) groups)

The electronic effect of a substituent describes its influence on the electron density of the aromatic ring. The chloro group is an electron-withdrawing group due to its inductive effect, while the methoxy group is an electron-donating group through its resonance effect. The interplay of these effects is highly dependent on their relative positions on the ring. For instance, previous SAR studies on other scaffolds have shown that the presence of a chloro group can enhance affinity for certain biological targets. mdpi.com Conversely, substituting a methoxy group at different positions can also lead to excellent activity, indicating that both electron-withdrawing and electron-donating groups can be favorable depending on the specific molecular context. researchgate.net

Shifting the positions of the chloro and methoxy groups (e.g., to para or meta positions relative to the pentanoic acid chain) would create a series of constitutional isomers. Each isomer would present a unique electrostatic potential surface to a target receptor. Studies on similar tropane (B1204802) analogues have demonstrated that even a seemingly minor change, such as replacing a 4'-fluoro group with a 4'-chloro group, can slightly reduce binding affinity for the dopamine (B1211576) transporter (DAT) while maintaining high potency for dopamine uptake inhibition. nih.govresearchgate.net This highlights the nuanced effects of substituent positioning and halogen identity. The relative positioning of the chloro and methoxy groups also influences the molecule's lipophilicity and metabolic stability, which are key pharmacokinetic parameters.

| Analogue | Substituent Positions | Electronic Effect | Potential Impact on Activity |

| A | 2-Chloro, 4-Methoxy | Ortho-withdrawing, Para-donating | Altered binding due to repositioned hydrogen bond acceptors/donors and modified ring electron density. |

| B | 4-Chloro, 2-Methoxy | Para-withdrawing, Ortho-donating | Significant change in dipole moment and steric profile, potentially leading to different receptor interactions. |

| C | 5-Chloro, 2-Methoxy | Meta-withdrawing, Ortho-donating | Modified electronic landscape compared to the parent compound, possibly affecting metabolic pathways. |

| D | 2,4-Dichloro | Ortho- and Para-withdrawing | Increased electron-withdrawing character, potentially enhancing certain interactions or increasing metabolic susceptibility. |

Bioisosteric Replacements within the Carboxylic Acid and Aryl Moieties

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's potency, selectivity, or pharmacokinetic profile. drughunter.com

The carboxylic acid group is a key pharmacophoric element, often involved in hydrogen bonding or ionic interactions with a receptor. However, it can also present challenges such as poor membrane permeability and metabolic instability (e.g., formation of acyl glucuronides). nih.govnih.gov Therefore, replacing it with a suitable bioisostere is a common optimization tactic. researchgate.net Common acidic bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and isoxazolols. nih.govhyphadiscovery.com These groups can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering different metabolic profiles and physicochemical properties. nih.gov Neutral bioisosteres that rely on hydrogen bonding or cation-π interactions can also be considered. hyphadiscovery.com

| Moiety | Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Acid | Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Mimics acidity and hydrogen bonding; often metabolically more stable than carboxylic acids. drughunter.comnih.gov |

| Acid | Carboxylic Acid (-COOH) | N-Acylsulfonamide (-CONHSO₂R) | Modulates acidity and lipophilicity; can improve pharmacokinetic properties. hyphadiscovery.com |

| Aryl | 2-Chloro-3-methoxyphenyl | Pyridyl | Introduces a nitrogen atom, potentially forming new hydrogen bonds and altering solubility. |

| Aryl | 2-Chloro-3-methoxyphenyl | Thienyl | A 5-membered aromatic ring with different steric and electronic properties. |

Synthesis and Stereochemical Analysis of Chiral Analogues

Introducing a chiral center into the molecule, for instance by adding a substituent to the aliphatic chain, necessitates the synthesis and analysis of individual stereoisomers. Enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different pharmacological and toxicological profiles. mdpi.com

The synthesis of chiral analogues can be achieved through various methods, including asymmetric synthesis, which uses chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. Another approach is the resolution of a racemic mixture, where the two enantiomers are separated. Enzymatic deracemization is a powerful technique where an enzyme selectively acts on one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer. mdpi.com

Once synthesized, the absolute configuration (R or S) of each enantiomer must be determined. youtube.com This is crucial for understanding the SAR, as biological systems are chiral and often show high stereoselectivity. nih.gov Techniques for stereochemical analysis include:

Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate enantiomers, allowing for their quantification and isolation. mdpi.com

Optical Rotation Measurement: This technique measures the rotation of plane-polarized light by a solution of a chiral compound. leah4sci.com

Exciton-Coupled Circular Dichroism (ECCD): This is a powerful, non-empirical method for determining the absolute stereochemistry of chiral molecules, including carboxylic acids, often after derivatization with a chromophoric host like a bis-porphyrin tweezer. msu.edumtu.edu

Structure-activity studies on chiral propanoic acid derivatives have shown that biological activity can be highly dependent on the stereochemistry. For example, in one series of compounds, the (S)-configuration was found to exert excellent antibacterial activity, while the corresponding (R)-configuration was presumably less active. nih.gov

| Aspect | Method / Technique | Purpose |

| Synthesis | Asymmetric Synthesis | To produce an enantiomerically enriched or pure compound directly. |

| Synthesis | Racemic Synthesis followed by Chiral Resolution | To separate a mixture of enantiomers into individual components. mdpi.com |

| Analysis | Chiral HPLC | To determine the enantiomeric purity (ee%) of a sample and separate enantiomers. mdpi.com |

| Analysis | Exciton-Coupled Circular Dichroism (ECCD) | To determine the absolute stereochemistry (R/S configuration) of the chiral center. msu.edumtu.edu |

Future Perspectives in the Academic Research of 5 2 Chloro 3 Methoxyphenyl Pentanoic Acid

Development of Greener and More Sustainable Synthetic Routes

Future research could prioritize the development of environmentally benign methods for synthesizing 5-(2-Chloro-3-methoxyphenyl)pentanoic acid. Traditional synthetic routes for analogous compounds often rely on hazardous reagents and solvents. A forward-looking approach would involve the application of green chemistry principles. For instance, mechanochemical synthesis, which minimizes or eliminates the need for solvents, has been successfully applied to produce structurally related compounds, leading to higher yields, reduced reaction times, and a better environmental footprint. researchgate.net Investigating one-pot syntheses or processes that utilize renewable feedstocks could also significantly enhance the sustainability of its production. nih.gov

| Potential Green Synthesis Strategy | Anticipated Advantages | Key Research Focus |

| Mechanochemistry | Reduced solvent use, shorter reaction times, potentially higher yields. researchgate.net | Optimization of milling conditions (frequency, time, ball size). |

| Catalytic C-H Activation | Direct functionalization of simpler precursors, atom economy. | Development of selective and efficient catalysts. |

| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | Reactor design and optimization of flow conditions. |

| Bio-catalysis | Use of enzymes for high selectivity under mild conditions. | Enzyme screening and engineering for substrate specificity. |

Exploration of Novel Catalytic Systems for Site-Selective Functionalization

The structure of this compound presents multiple sites for potential chemical modification. Future studies should explore the use of advanced catalytic systems to achieve site-selective functionalization of both the aromatic ring and the pentanoic acid chain. This would enable the creation of a library of derivatives with potentially novel properties. Research into transition-metal catalysis, photocatalysis, or enzymatic catalysis could unlock pathways to selectively introduce new functional groups, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry or for tuning the properties of materials.

Integration of Advanced Analytical Techniques for Real-Time Mechanistic Insights

To support the development of novel synthetic and functionalization methods, the integration of advanced analytical techniques will be essential. Future research could employ in-situ spectroscopic methods, such as ReactIR or process NMR, to monitor reaction kinetics and identify transient intermediates in real-time. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (GC-MS, LC-MS/MS) would be crucial for the characterization and quantification of products and impurities. smolecule.com These mechanistic insights are invaluable for optimizing reaction conditions and developing more efficient and robust chemical processes.

Potential Applications in Advanced Materials Science and Chemical Biology

While no current applications for this compound have been documented, its structure suggests several avenues for future exploration. In materials science, the pentanoic acid moiety could be used for surface modification or as a building block for polymers and coordination complexes. In chemical biology, the molecule could serve as a scaffold for the design of new bioactive compounds. For instance, similar chlorinated and methoxy-substituted phenyl compounds have been investigated for their biological activities. smolecule.comresearchgate.net Future research could involve screening for its potential as an inhibitor of specific enzymes or as a ligand for biological receptors.

Implementation of Machine Learning and Artificial Intelligence for Compound Design and Reaction Discovery

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.